molecular formula C25H34N2O2 B10814905 N-[(2S)-3-(cyclohexylmethylamino)-2-oxidanyl-propyl]-3,3-diphenyl-propanamide

N-[(2S)-3-(cyclohexylmethylamino)-2-oxidanyl-propyl]-3,3-diphenyl-propanamide

Cat. No.: B10814905
M. Wt: 394.5 g/mol
InChI Key: AGQFRFDHZZBREO-QHCPKHFHSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Chloro-1,2,3,4-tetrahydroacridine typically involves the chlorination of 1,2,3,4-tetrahydroacridine. One common method is the reaction of 1,2,3,4-tetrahydroacridine with thionyl chloride in the presence of a catalyst such as aluminum chloride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of 9-Chloro-1,2,3,4-tetrahydroacridine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety during the production process.

Chemical Reactions Analysis

Types of Reactions

9-Chloro-1,2,3,4-tetrahydroacridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 9-chloroacridone.

    Reduction: Reduction reactions can convert it back to 1,2,3,4-tetrahydroacridine.

    Substitution: The chloro group can be substituted with other functional groups such as amino or hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide or potassium hydroxide.

Major Products Formed

    Oxidation: 9-Chloroacridone

    Reduction: 1,2,3,4-Tetrahydroacridine

    Substitution: Various substituted acridines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 9-Chloro-1,2,3,4-tetrahydroacridine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the preparation of various heterocyclic compounds.

Biology

In biological research, this compound is studied for its potential as a fluorescent probe. It exhibits selective and strong light-up fluorescence response to specific G-quadruplex structures, making it useful in imaging and diagnostic applications .

Medicine

Medicinally, 9-Chloro-1,2,3,4-tetrahydroacridine has been investigated for its potential in treating neurodegenerative diseases such as Alzheimer’s disease. It acts as an acetylcholinesterase inhibitor, which helps in increasing the levels of acetylcholine in the brain, thereby improving cognitive function .

Industry

In the industrial sector, this compound is used in the production of dyes and pigments. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of different industrial chemicals.

Mechanism of Action

The mechanism of action of 9-Chloro-1,2,3,4-tetrahydroacridine involves its interaction with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain. By inhibiting this enzyme, the compound increases the concentration of acetylcholine, which is crucial for cognitive processes. This mechanism is particularly beneficial in the treatment of Alzheimer’s disease, where acetylcholine levels are typically reduced .

Comparison with Similar Compounds

Similar Compounds

    Tacrine: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.

    Donepezil: A more potent acetylcholinesterase inhibitor with a longer half-life.

    Galantamine: An alkaloid that also inhibits acetylcholinesterase and has additional nicotinic receptor modulating properties.

Uniqueness

9-Chloro-1,2,3,4-tetrahydroacridine is unique due to its specific structure, which allows for selective interactions with certain biological targets

Properties

Molecular Formula

C25H34N2O2

Molecular Weight

394.5 g/mol

IUPAC Name

N-[(2S)-3-(cyclohexylmethylamino)-2-hydroxypropyl]-3,3-diphenylpropanamide

InChI

InChI=1S/C25H34N2O2/c28-23(18-26-17-20-10-4-1-5-11-20)19-27-25(29)16-24(21-12-6-2-7-13-21)22-14-8-3-9-15-22/h2-3,6-9,12-15,20,23-24,26,28H,1,4-5,10-11,16-19H2,(H,27,29)/t23-/m0/s1

InChI Key

AGQFRFDHZZBREO-QHCPKHFHSA-N

Isomeric SMILES

C1CCC(CC1)CNC[C@@H](CNC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)O

Canonical SMILES

C1CCC(CC1)CNCC(CNC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)O

Origin of Product

United States

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